2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
This compound belongs to the chromeno-pyrimidine-thione class, characterized by a fused chromene (benzopyran) and pyrimidine ring system with a thione (-C=S) group at position 2. The 4-ethylphenyl substituent at position 2 and the methoxy group at position 9 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
2-(4-ethylphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-3-12-7-9-13(10-8-12)18-21-19-15(20(25)22-18)11-14-5-4-6-16(23-2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEIYCYPFJKGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves several steps One common method includes the cyclization of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the phenyl ring, chromene/pyrimidine backbone, or the presence of additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Impact :
- The ethyl group in the target compound improves lipophilicity compared to the chlorophenyl analogs, which may influence membrane permeability in biological systems .
- Methoxy groups (e.g., at C9) enhance solubility in polar solvents, whereas chlorine substituents favor electrophilic interactions in receptor binding .
Backbone Variations: Replacing the chromene ring with thieno (as in Thieno[2,3-d]pyrimidine-4(1H)-thione) reduces aromaticity but increases thermal stability, making it suitable for materials science applications .
Key Observations :
- The target compound’s synthesis likely involves condensation reactions with primary amines and formalin, contrasting with the acylation/cyclization steps used for chlorophenyl analogs .
- Industrial production of thieno-pyrimidine-thiones emphasizes cost-effective scaling, while chromeno derivatives are typically lab-synthesized for niche pharmacological studies .
Biological Activity
Overview
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The unique structure of this compound suggests potential applications in various therapeutic areas, particularly in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The IUPAC name for this compound is 2-(4-ethylphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione. Its molecular formula is C20H18N2O2S, with a molecular weight of 354.43 g/mol. The compound features a thione functional group, which contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-ethylphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Molecular Formula | C20H18N2O2S |
| Molecular Weight | 354.43 g/mol |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : It may inhibit the activity of enzymes involved in inflammatory processes, offering therapeutic benefits in treating inflammatory diseases.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines, including MCF-7 and HeLa cells. The cytotoxicity is likely linked to its ability to inhibit cell proliferation.
The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial for cancer cell growth and inflammation. This modulation can lead to reduced cell proliferation and inflammation.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth (exact IC50 values need to be determined through experimental assays).
- Anti-inflammatory Studies : Research has indicated that compounds similar to this thione can effectively reduce inflammation markers in vitro and in vivo models, suggesting that this compound may have similar effects.
Comparative Analysis
When compared to other chromeno-pyrimidine derivatives, this compound stands out due to its specific substituents which enhance its biological activity. For instance:
| Compound | Activity Type | Notable Effects |
|---|---|---|
| 2-(4-Ethylphenyl)-9-methoxy... | Cytotoxic | Effective against MCF-7 cells |
| Thieno[2,3-d]pyrimidines | Antitumor | Inhibits A549 and MCF-7 cell proliferation |
| Chromeno[2,3-d]pyrimidines | Antimicrobial | Broad-spectrum antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
